4-(Chloromethyl)-2-methylphenol

Quinone methide Nucleophilic substitution Regiochemistry

4-(Chloromethyl)-2-methylphenol (CAS 130663-89-7), also referred to as 4-hydroxy-3-methylbenzyl chloride, is a bifunctional phenolic building block bearing a reactive chloromethyl group at the para position and a methyl substituent at the ortho position relative to the phenolic –OH. With a molecular formula of C₈H₉ClO and a molecular weight of 156.61 g/mol, this compound combines the hydrogen-bond donor capacity of a phenol (predicted pKₐ 10.07 ± 0.31) with the excellent leaving-group character of a benzylic chloride, positioning it as a versatile electrophilic intermediate for nucleophilic substitution, cross-coupling, and resin-functionalization chemistries.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
Cat. No. B12332143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-methylphenol
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CCl)O
InChIInChI=1S/C8H9ClO/c1-6-4-7(5-9)2-3-8(6)10/h2-4,10H,5H2,1H3
InChIKeyUYBVYFSLDHIIPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-2-methylphenol (CAS 130663-89-7): Core Properties and Procurement-Relevant Identity


4-(Chloromethyl)-2-methylphenol (CAS 130663-89-7), also referred to as 4-hydroxy-3-methylbenzyl chloride, is a bifunctional phenolic building block bearing a reactive chloromethyl group at the para position and a methyl substituent at the ortho position relative to the phenolic –OH . With a molecular formula of C₈H₉ClO and a molecular weight of 156.61 g/mol, this compound combines the hydrogen-bond donor capacity of a phenol (predicted pKₐ 10.07 ± 0.31) with the excellent leaving-group character of a benzylic chloride, positioning it as a versatile electrophilic intermediate for nucleophilic substitution, cross-coupling, and resin-functionalization chemistries . Predicted physicochemical properties include a boiling point of 265.1 ± 25.0 °C and a density of 1.187 ± 0.06 g/cm³ . The compound is structurally distinct from the more widely commercialized 4-chloro-2-methylphenol (CAS 1570-64-5), which carries a ring-chlorine rather than a chloromethyl substituent, and from its regioisomer 2-(chloromethyl)-4-methylphenol (CAS 63053-87-2), in which the chloromethyl group occupies the ortho position [1][2].

Why 4-(Chloromethyl)-2-methylphenol Cannot Be Casually Replaced by In-Class Analogs


The substitution pattern of 4-(Chloromethyl)-2-methylphenol—a methyl group at C2 and a chloromethyl group at C4—creates a unique electronic and steric environment that governs both its reactivity profile and its physicochemical behavior. Replacing this compound with 4-chloro-2-methylphenol eliminates the benzylic –CH₂Cl moiety, which is essential for generating the quinone methide intermediate that underpins its nucleophilic substitution chemistry [1]. Conversely, shifting the chloromethyl group to the ortho position (as in 2-(chloromethyl)-4-methylphenol) alters the spatial relationship between the electrophilic center and the phenolic –OH, changing both the kinetics of quinone methide formation and the steric accessibility for incoming nucleophiles [1][2]. Even the seemingly minor omission of the 2-methyl substituent—as in 4-(chloromethyl)phenol (MW 142.58 g/mol)—shifts the pKₐ of the phenol and reduces lipophilicity, affecting partitioning behavior in biphasic reaction systems and the compound's performance as a resin-bound intermediate [3]. These are not merely academic distinctions: they translate directly into differences in reaction rate, product purity, and downstream yields that procurement decisions must account for.

Quantitative Differentiation Evidence for 4-(Chloromethyl)-2-methylphenol vs. Its Closest Analogs


Regiochemical Specificity: Para-Chloromethyl vs. Ortho-Chloromethyl Substitution Governs Quinone Methide Formation Pathway

In 4-(Chloromethyl)-2-methylphenol, the chloromethyl group is positioned para to the phenolic –OH. This para-arrangement directs elimination of HCl to generate a para-quinone methide intermediate, as established by Stein et al. for the general class of chloromethylated phenols [1]. By contrast, the regioisomer 2-(chloromethyl)-4-methylphenol eliminates HCl to form an ortho-quinone methide, which is inherently less stable and more prone to uncontrolled polymerization via C-alkylation trapping by the phenol starting material [2]. The two-step mechanism—reversible HCl elimination followed by nucleophile addition to the quinone methide—has been kinetically resolved for multiple chloromethylated phenol substrates in DMSO at 25 °C, confirming that substitution pattern dictates the rate-determining step and thus the overall reaction profile [1]. This means that for applications requiring controlled, stepwise derivatization (e.g., sequential functionalization of resins or synthesis of well-defined polymer architectures), the para-chloromethyl isomer offers a mechanistically predictable pathway that the ortho-isomer cannot reliably provide.

Quinone methide Nucleophilic substitution Regiochemistry

Predicted pKₐ and Boiling Point Differentiation from 4-Chloro-2-methylphenol Informs Reaction Condition Design

The predicted pKₐ of 4-(Chloromethyl)-2-methylphenol is 10.07 ± 0.31, and the predicted boiling point is 265.1 ± 25.0 °C . The closest commercial analog, 4-chloro-2-methylphenol (CAS 1570-64-5), has an experimentally determined melting point of 43–46 °C and a boiling point of 220–225 °C [1]. The approximately 40–45 °C higher boiling point of the chloromethyl derivative reflects the additional methylene spacer, which increases molecular weight (156.61 vs. 142.58 g/mol) and polarizability. This boiling point difference has practical implications: 4-(chloromethyl)-2-methylphenol can tolerate higher-temperature reaction conditions without volatilization losses, an advantage in solvent-free or high-boiling-solvent transformations. The pKₐ difference between a chloromethyl-substituted phenol and a chloro-substituted phenol also affects the pH window for selective deprotonation in biphasic alkylation or phase-transfer catalysis protocols.

pKa prediction Physicochemical properties Reaction solvent selection

Photocatalytic Degradation: Chloromethylphenols as a Class Degrade Faster than Chloronitrophenols

In a systematic comparative study of the photocatalytic degradation kinetics of seven multi-substituted phenols using combustion-synthesized TiO₂ catalyst, the first-order degradation rate followed the order: 4-chloro,3-methyl phenol > 2-chloro,4-methylphenol > 4-chloro,2-nitrophenol > 4-chloro,2-methyl phenol > 4-chloro,3-nitrophenol ≈ 2-chloro,4-nitrophenol > 4-methyl,2-nitrophenol [1]. The overall degradation rate of 4-chloro,3-methyl phenol was nearly an order of magnitude faster than that of 4-methyl,2-nitrophenol. Critically, the study established that chloromethylphenols as a structural class degrade significantly faster than chloronitrophenols, attributable to the ring-deactivating effect of the nitro group, which retards hydroxyl radical attack [1]. While 4-(Chloromethyl)-2-methylphenol was not directly tested in this study, its structural membership in the chloromethylphenol class—carrying electron-donating methyl and chloromethyl substituents without a deactivating nitro group—places it firmly in the faster-degrading category. This class-level inference is relevant for procurement in scenarios where environmental degradability or photocatalytic wastewater treatability is a selection criterion.

Photocatalytic degradation Environmental fate Wastewater treatment

Dual Functional-Group Architecture Enables Orthogonal Derivatization Strategies Not Available to Simple Chlorophenols

4-(Chloromethyl)-2-methylphenol presents two chemically orthogonal reactive sites on a single aromatic scaffold: a phenolic –OH (pKₐ ~10.07) capable of O-alkylation, acylation, or Mitsunobu chemistry, and a benzylic –CH₂Cl group that undergoes facile nucleophilic substitution (Sₙ2 or Sₙ1 via quinone methide) with amines, thiolates, alkoxides, and carboxylates [1][2]. This orthogonality is absent in 4-chloro-2-methylphenol (CAS 1570-64-5), where the C–Cl bond is an aryl chloride with far lower reactivity toward nucleophilic displacement under mild conditions. The chloromethyl compounds have been explicitly described in the patent literature as versatile intermediates for the preparation of dyestuffs, artificial resins, tanning agents, and textile auxiliaries precisely because the exchangeable chlorine atom enables a wide variety of downstream transformations [3]. For procurement, this means a single inventory item can serve multiple synthetic roles—phenolic coupling partner and electrophilic alkylating agent—reducing the number of building blocks needed in a synthetic workflow.

Bifunctional building block Orthogonal functionalization Synthetic intermediate

Steric and Electronic Differentiation from Bis-Chloromethylated Analogs for Controlled Monofunctionalization

The presence of a single chloromethyl group in 4-(Chloromethyl)-2-methylphenol distinguishes it from bis-chloromethylated analogs such as 2,6-bis(chloromethyl)-4-methylphenol, which carries two electrophilic benzylic chloride sites. In bis-chloromethylated systems, controlling monofunctionalization requires careful stoichiometric management and often results in statistical mixtures of mono- and di-substituted products, complicating purification and reducing effective yield of the desired monoadduct [1]. Recent work by Porcelli et al. (2025) demonstrated that the degree of chloromethylation (mono-, di-, or tri-) can be controlled by adjusting reagent stoichiometry in Blanc–Quelet-type reactions, but the inherent selectivity window narrows significantly for more activated phenolic substrates such as guaiacol and eugenol, which give complex mixtures [1]. The mono-chloromethyl architecture of 4-(Chloromethyl)-2-methylphenol eliminates this control problem at the procurement stage: the compound is intrinsically a monofunctional electrophile, ensuring 1:1 stoichiometry with nucleophilic partners without risk of over-alkylation.

Monofunctionalization Stoichiometric control Resin functionalization

High-Value Application Scenarios Where 4-(Chloromethyl)-2-methylphenol Provides Demonstrable Differentiation


Controlled Stepwise Synthesis of Anilinomethylphenol Derivatives via Quinone Methide Intermediates

For research groups synthesizing N-arylmethyl-aniline or N-arylmethyl-heterocycle libraries, 4-(Chloromethyl)-2-methylphenol offers a mechanistically defined two-step pathway: (i) base-mediated elimination of HCl to generate a para-quinone methide, followed by (ii) nucleophilic addition of the amine to yield the anilinomethylphenol adduct [1]. The para-substitution pattern ensures that the quinone methide is stabilized by conjugation with the aromatic ring without the competing C-alkylation polymerization that plagues ortho-chloromethyl isomers [2]. This mechanistic predictability enables chemists to tune reaction progress by selecting bases of appropriate strength—weakly basic anilines (e.g., p-nitroaniline) rely on solvent-mediated deprotonation, while more basic anilines (e.g., aniline itself) can directly serve as the base, altering the rate-determining step [1]. The kinetic framework established by Stein et al. provides a rational basis for optimizing reaction time and temperature in DMSO or analogous polar aprotic solvents.

Phenolic Resin and Polymer Functionalization with Defined Stoichiometry

In polymer chemistry, 4-(Chloromethyl)-2-methylphenol serves as a monofunctional electrophilic monomer for post-polymerization modification or as a chain-end capping agent. Unlike bis(chloromethyl) analogs that risk crosslinking or statistical di-addition, the single chloromethyl group guarantees defined 1:1 stoichiometry with nucleophilic polymer side-chains (amines, thiols, or alkoxides) [1]. The phenolic –OH remains available for subsequent reactions—such as incorporation into phenol-formaldehyde condensation networks or oxidative coupling—after the chloromethyl site has been derivatized. This sequential, orthogonal reactivity is explicitly consistent with the compound's recognized utility as an intermediate for artificial resins and tanning agents described in the foundational patent literature [2].

Environmental Fate-Conscious Intermediate Selection for Process Chemistry

For process development teams evaluating phenolic intermediates where eventual aqueous waste-stream treatment is a regulatory or sustainability concern, the chloromethylphenol scaffold offers a quantifiable advantage. The photocatalytic degradation study by Priya and Madras (2006) demonstrated that chloromethyl-substituted phenols degrade nearly an order of magnitude faster than nitro-substituted phenolic counterparts under TiO₂-catalyzed UV irradiation [1]. While 4-(Chloromethyl)-2-methylphenol was not individually tested, its structural classification within the electron-rich chloromethylphenol family—lacking the ring-deactivating nitro group—predicts favorable degradation kinetics relative to common nitro-phenolic intermediates. This class-level evidence supports its selection over nitro-substituted phenol derivatives when environmental degradability is part of the procurement decision matrix.

High-Temperature Reaction Sequences Requiring Low-Volatility Phenolic Electrophiles

In synthetic protocols conducted at elevated temperatures (e.g., solvent-free melt reactions, high-boiling-point solvent systems such as DMF, NMP, or sulfolane at >150 °C), the predicted boiling point of 265.1 ± 25.0 °C for 4-(Chloromethyl)-2-methylphenol [1] provides a meaningful operational window over 4-chloro-2-methylphenol, which boils at 220–225 °C [2]. The ~40–45 °C higher boiling point reduces the risk of reactant loss through volatilization, maintaining stoichiometric integrity over extended reaction times. Additionally, the liquid-state handling advantage (4-chloro-2-methylphenol is a solid at room temperature with mp 43–46 °C [2]) may simplify dispensing and mixing in automated synthesis platforms, though the exact melting point of 4-(chloromethyl)-2-methylphenol remains to be experimentally confirmed.

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